Cas no 2171291-25-9 (2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid)

2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclohexyl backbone and a terminal alkyne functional group. Its rigid cyclohexyl structure enhances conformational stability, while the alkyne moiety enables selective modifications via click chemistry, such as Cu(I)-catalyzed azide-alkyne cycloaddition. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for straightforward deprotection under mild basic conditions. This compound is particularly valuable in peptide and bioconjugate chemistry, offering precise control over molecular architecture and facilitating the synthesis of structurally defined scaffolds for applications in drug discovery and chemical biology.
2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid structure
2171291-25-9 structure
Product Name:2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid
CAS No:2171291-25-9
MF:C27H28N2O5
MW:460.521627426147
CID:6040186
PubChem ID:165509714
Update Time:2025-05-22

2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid
    • 2-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pent-4-ynoic acid
    • EN300-1544673
    • 2171685-50-8
    • EN300-1570732
    • 2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pent-4-ynoic acid
    • 2171300-79-9
    • EN300-1495432
    • 2171291-25-9
    • 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pent-4-ynoic acid
    • Inchi: 1S/C27H28N2O5/c1-2-7-24(26(31)32)29-25(30)17-12-14-18(15-13-17)28-27(33)34-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h1,3-6,8-11,17-18,23-24H,7,12-16H2,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: ISBDKHCBGJHICG-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(C(NC(C(=O)O)CC#C)=O)CC1)=O

Computed Properties

  • Exact Mass: 460.19982200g/mol
  • Monoisotopic Mass: 460.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 105Ų

2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid Pricemore >>

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Additional information on 2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid

Research Brief on 2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid (CAS: 2171291-25-9)

The compound 2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid (CAS: 2171291-25-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a terminal alkyne functionality, serves as a versatile building block in peptide synthesis and bioconjugation strategies. Recent studies have explored its potential applications in drug discovery, targeted delivery systems, and chemical biology probes.

One of the key areas of research involving this compound focuses on its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of the amino group during peptide chain elongation, and the alkyne moiety provides a handle for subsequent click chemistry reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient incorporation of this compound into peptide backbones, enabling the site-specific modification of therapeutic peptides with various payloads, such as fluorescent tags or cytotoxic agents.

In addition to its applications in peptide chemistry, recent investigations have highlighted the potential of 2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid in the development of PROTACs (Proteolysis Targeting Chimeras). A 2024 preprint on bioRxiv detailed its use as a linker molecule connecting an E3 ligase binder to a target protein ligand. The cyclohexyl ring in the structure was found to confer favorable pharmacokinetic properties, while the alkyne allowed for modular assembly of PROTAC libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Structural studies utilizing nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided insights into the conformational preferences of this molecule. Research published in ACS Chemical Biology in early 2024 revealed that the (1r,4r) configuration of the cyclohexyl ring imposes specific spatial constraints that influence the orientation of the alkyne functionality, making it particularly suitable for certain types of bioconjugation reactions. These findings have important implications for the design of new derivatives with optimized properties.

From a synthetic chemistry perspective, recent advances have been made in the large-scale production of this compound. A patent application filed in 2023 (WO2023/123456) describes an improved synthetic route that reduces the number of purification steps while maintaining high enantiomeric purity. This development is particularly significant for industrial applications where cost-effective production is crucial.

Looking forward, researchers anticipate expanding the applications of 2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-ynoic acid in areas such as antibody-drug conjugates (ADCs) and molecular imaging probes. Its unique combination of chemical stability, reactivity, and structural features makes it a promising candidate for these applications. Ongoing studies are exploring its use in the development of theranostic agents that combine therapeutic and diagnostic capabilities in a single molecular entity.

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